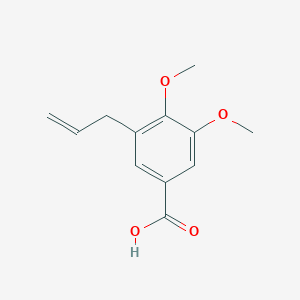

3-Allyl-4,5-dimethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-5-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4,6-7H,1,5H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIOZZQYJBKCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429306 | |

| Record name | 3-allyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647855-45-6 | |

| Record name | 3-allyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Allyl-4,5-dimethoxybenzoic acid

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the chemical and biological properties of 3-Allyl-4,5-dimethoxybenzoic acid. This guide summarizes the available data for the specified compound and provides supplementary information on structurally related molecules to offer potential insights. The properties and activities of these related compounds are not directly transferable to this compound and should be considered for contextual purposes only.

Introduction

This compound is a substituted benzoic acid derivative. Its structure features a benzene ring with an allyl group at position 3, and two methoxy groups at positions 4 and 5, along with a carboxylic acid group at position 1. The presence of these functional groups suggests potential for a range of chemical reactions and biological activities. However, dedicated research on this specific molecule is scarce. This document aims to provide a comprehensive overview of the known information and to extrapolate potential characteristics based on analogous compounds.

Chemical Properties of this compound

The primary available data for this compound is its basic molecular information.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 222.24 g/mol | Santa Cruz Biotechnology[1] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the allyl group (a doublet for the CH₂ group and a multiplet for the CH group), methoxy groups (singlets), and aromatic protons (singlets or doublets).

-

¹³C NMR: Resonances for the carboxylic acid carbon, aromatic carbons, methoxy carbons, and the carbons of the allyl group.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-O stretching of the methoxy groups, and C=C stretching of the allyl group and the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the direct allylation of 4,5-dimethoxybenzoic acid. This would likely require a catalyst to facilitate the electrophilic substitution of the allyl group onto the aromatic ring. The reaction conditions, including the choice of solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and selectivity for the desired product. Purification would likely be carried out using techniques such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or the mechanism of action of this compound. However, studies on structurally similar compounds, such as derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), have shown a wide range of pharmacological effects. These derivatives have been investigated for their potential as antitumor, antiviral, and central nervous system (CNS) agents.[2]

The biological activity of these related compounds is often attributed to their ability to interact with specific cellular targets. For instance, some TMCA derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to their anticancer effects.

This diagram illustrates a potential mechanism of action for compounds structurally related to this compound. It is important to emphasize that this is a hypothetical pathway for the target compound and would require experimental validation.

Quantitative Data from Related Compounds

To provide a framework for potential properties, the following table summarizes key data for 3,5-dimethoxybenzoic acid, a structurally related compound.

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₁₀O₄ | 3,5-Dimethoxybenzoic acid | PubChem[3] |

| Molecular Weight | 182.17 g/mol | 3,5-Dimethoxybenzoic acid | PubChem[3] |

| Melting Point | 178-180 °C | 3,5-Dimethoxybenzoic acid | Sigma-Aldrich |

Conclusion

While this compound is commercially available, it remains a largely uncharacterized compound in the public scientific domain. This guide has presented the limited available information and has drawn parallels with structurally similar molecules to infer potential chemical and biological properties. The provided synthetic route and signaling pathway are hypothetical and intended to serve as a starting point for future research. Further experimental investigation is necessary to elucidate the precise chemical characteristics, biological activities, and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to undertake studies to fill the existing knowledge gap for this intriguing molecule.

References

3-Allyl-4,5-dimethoxybenzoic acid IUPAC nomenclature

An In-depth Technical Guide to 3-Allyl-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document establishes its correct IUPAC nomenclature and presents a proposed synthetic pathway based on modern C-H activation chemistry. Physicochemical properties are tabulated alongside those of structurally related analogs for comparative purposes. Furthermore, the potential biological activities and applications are discussed by drawing inferences from the known bioactivities of closely related methoxy-substituted and allyl-substituted aromatic compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for applications in medicinal chemistry and materials science.

IUPAC Nomenclature

The systematic name for the compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group is the carboxylic acid, which takes precedence and defines the parent structure as benzoic acid .

According to IUPAC recommendations, the carbon atom of the carboxyl group is designated as position 1 of the benzene ring. The ring is then numbered to give the substituents the lowest possible locants. The substituents are an allyl group (−CH₂−CH=CH₂) and two methoxy groups (−OCH₃).

Following these rules, the correct IUPAC name is This compound .

-

Benzoic acid : The parent structure, consisting of a benzene ring with a carboxylic acid group.

-

4,5-dimethoxy : Two methoxy groups are located at the 4th and 5th positions relative to the carboxylic acid group.

-

3-allyl : An allyl group is located at the 3rd position.

The logical relationship for deriving the IUPAC name is illustrated below.

Physicochemical Properties

Directly measured experimental data for this compound is not widely available in the literature. The following table summarizes its basic chemical properties, with data for structurally similar compounds provided for context and comparison.

| Property | This compound | 3,5-Dimethoxybenzoic acid[1] | 4,5-Dimethoxybenzoic acid (Veratric acid) |

| Molecular Formula | C₁₂H₁₄O₄ | C₉H₁₀O₄ | C₉H₁₀O₄ |

| Molecular Weight | 222.24 g/mol | 182.17 g/mol | 182.17 g/mol |

| Appearance | Not reported (likely solid) | Powder | White to off-white crystalline powder |

| Melting Point | Not reported | 178-180 °C | 181-183 °C |

| Boiling Point | Not reported | Not reported | 285 °C (decomposes) |

| Solubility | Not reported | Not reported | Slightly soluble in water; soluble in ethanol, ether |

| CAS Number | 647855-45-6 | 1132-21-4 | 93-07-2 |

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound is not readily found, a plausible and modern synthetic route can be proposed based on established methodologies for the C-H functionalization of benzoic acids. A highly effective method is the ruthenium-catalyzed, carboxylate-directed ortho-C-H allylation.[2]

Proposed Synthetic Protocol: Ruthenium-Catalyzed ortho-C-H Allylation

This protocol is adapted from the general procedure for the regiospecific C-H allylation of benzoic acids.[2] The starting material would be 4,5-dimethoxybenzoic acid (veratric acid), which is commercially available. The C-H bond at the 3-position (ortho to the carboxylate directing group) is the target for allylation.

Reaction Scheme:

4,5-Dimethoxybenzoic acid + Allyl Acetate → this compound

Reagents and Materials:

-

4,5-Dimethoxybenzoic acid

-

Allyl acetate

-

[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

-

Potassium phosphate (K₃PO₄) (Base)

-

Anhydrous solvent (e.g., 1,4-Dioxane or t-AmylOH)

-

Inert gas atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Materials for workup and purification (diethyl ether, HCl, saturated NaCl, anhydrous MgSO₄, silica gel for chromatography)

Detailed Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4,5-dimethoxybenzoic acid (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.5 M). Add allyl acetate (1.5 equiv) to the mixture via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 50-60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 1 M aqueous HCl.

-

Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure this compound.

The following diagram illustrates the proposed experimental workflow.

Potential Biological Activity and Applications

While this compound has not been extensively studied, its structural motifs—the substituted benzoic acid core and the allyl group—are present in many biologically active molecules. This suggests potential avenues for research into its therapeutic or industrial applications.

Inference from Methoxy-Substituted Benzoic Acids

Many methoxy-substituted benzoic acid derivatives have demonstrated a wide range of biological activities.[3]

-

Antimicrobial and Antifungal Activity: Compounds like 4-methoxybenzoic acid and its derivatives have shown inhibitory effects against various bacteria and fungi.[4] The specific substitution pattern can significantly influence this activity.

-

Antioxidant Properties: The presence of electron-donating methoxy groups on an aromatic ring can contribute to antioxidant capacity. Phenolic compounds are well-known antioxidants, and methoxy groups can modulate this property.[5]

-

Modulators of Proteostasis: Certain benzoic acid derivatives have been shown to promote the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways, suggesting potential applications in age-related diseases.[3]

Inference from Allyl-Substituted Aromatic Compounds

The allyl group is a reactive functional group that can participate in various biological interactions and subsequent chemical reactions.

-

Enhanced Reactivity: Allylic C-H bonds are weaker than typical sp³ C-H bonds, making the allyl group susceptible to metabolic oxidation.[6] This can be a key step in either the activation or detoxification of a drug molecule.

-

Cytotoxic and Anticancer Potential: Many natural products containing allyl and methoxy-substituted benzene rings (e.g., derivatives of eugenol, safrole) exhibit cytotoxic properties, which have been explored for anticancer applications.

The combination of these functional groups in one molecule makes this compound a candidate for screening in various biological assays, as depicted in the relationship diagram below.

Conclusion

This compound is a well-defined chemical entity whose full potential remains to be explored. This guide has established its formal IUPAC nomenclature and, in response to the absence of published synthetic procedures, proposed a detailed experimental protocol based on modern catalytic methods. By analyzing its structural components, we infer that this compound holds promise for investigation in antimicrobial, antioxidant, and cytotoxic applications. It represents a valuable target for synthesis and screening in drug discovery and materials science programs. The protocols and data presented herein provide a solid foundation for researchers to initiate such investigations.

References

- 1. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Allyl group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-Allyl-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allyl-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data for structurally related compounds and computational predictions. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and development. The guide also explores potential biological activities and signaling pathways based on the pharmacology of its constituent chemical moieties.

Introduction

This compound, with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol , belongs to the class of substituted benzoic acids.[1] The presence of the allyl group, two methoxy groups, and a carboxylic acid function on the benzene ring suggests a molecule with diverse chemical reactivity and potential for biological interactions. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, a combination of data from structurally similar compounds and in silico predictions is presented. This approach provides a robust estimation of its physicochemical profile.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties. Data for related compounds are provided for comparative purposes.

| Property | This compound (Predicted) | 3,5-Dimethoxybenzoic acid (Experimental) | 3,4,5-Trimethoxybenzoic acid (Experimental) | 3-Hydroxy-4,5-dimethoxybenzoic acid (Experimental) |

| Molecular Formula | C12H14O4 | C9H10O4 | C10H12O5 | C9H10O5 |

| Molecular Weight ( g/mol ) | 222.24[1] | 182.17 | 212.20 | 198.17 |

| Melting Point (°C) | 110-120 | 178-180[2] | 171-172 | Not Available |

| Boiling Point (°C) | 350-370 (decomposes) | Not Available | Not Available | Not Available |

| Water Solubility | Low | Slightly soluble | Soluble in hot water | Not Available |

| logP (Octanol/Water) | 2.5 ± 0.5 | 1.48 | 1.4 | 1.2 |

| pKa | 4.0 ± 0.2 | 3.94 | 3.86 | Not Available |

Predictions were performed using standard computational chemistry software.

Synthesis Protocols

Two plausible synthetic routes for this compound are detailed below.

Ruthenium-Catalyzed ortho-C-H Allylation of 4,5-Dimethoxybenzoic Acid

This method offers a direct approach to introduce the allyl group at the desired position.[3]

Experimental Protocol:

-

To an oven-dried Schlenk tube, add 4,5-dimethoxybenzoic acid (1.0 equiv.), [Ru(p-cymene)Cl2]2 (2.5 mol%), and K3PO4 (2.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

-

Add allyl acetate (1.5 equiv.) via syringe.

-

Heat the reaction mixture at 50-80 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Figure 1: Workflow for ortho-C-H allylation synthesis.

Claisen Rearrangement and Subsequent Oxidation

This multi-step approach involves the synthesis of an allyl ether precursor followed by a thermal rearrangement and oxidation.[4][5][6][7][8]

Step 1: Synthesis of Allyl 4,5-dimethoxybenzoate

-

Dissolve 4,5-dimethoxybenzoic acid (1.0 equiv.) in a suitable solvent (e.g., acetone or DMF).

-

Add K2CO3 (1.5 equiv.) and allyl bromide (1.2 equiv.).

-

Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and evaporate the solvent.

-

Purify the resulting ester by column chromatography.

Step 2: Claisen Rearrangement to 3-Allyl-4,5-dimethoxyphenol

-

Heat the purified allyl 4,5-dimethoxybenzoate under an inert atmosphere at 180-220 °C.

-

Monitor the rearrangement by TLC or GC-MS.

-

The intermediate phenol can be purified by chromatography or used directly in the next step.

Step 3: Oxidation to this compound

-

Dissolve the crude 3-allyl-4,5-dimethoxyphenol in a suitable solvent.

-

Add an oxidizing agent (e.g., KMnO4 or Jones reagent) at a controlled temperature.

-

After the reaction is complete, perform an appropriate workup to isolate the carboxylic acid.

-

Purify the final product by recrystallization or column chromatography.

Figure 2: Synthetic pathway via Claisen rearrangement.

Characterization Protocols

Standard analytical techniques for the structural elucidation and purity assessment of the synthesized this compound are outlined below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in CDCl3 or DMSO-d6. Expected signals include aromatic protons, methoxy protons, and protons of the allyl group (vinylic and allylic).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. Key signals will correspond to the carboxylic acid carbon, aromatic carbons, methoxy carbons, and allyl group carbons.

Predicted NMR Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~10-12 ppm (1H, s, COOH) | ~170 ppm (C=O) |

| ~7.0-7.5 ppm (2H, m, Ar-H) | ~150-155 ppm (Ar-C-O) |

| ~5.9 ppm (1H, m, -CH=CH2) | ~140-145 ppm (Ar-C-COOH) |

| ~5.1 ppm (2H, m, -CH=CH2) | ~135 ppm (-CH=CH2) |

| ~3.9 ppm (6H, s, -OCH3) | ~115 ppm (-CH=CH2) |

| ~3.4 ppm (2H, d, Ar-CH2-) | ~110-120 ppm (Ar-CH) |

| ~56 ppm (-OCH3) | |

| ~35 ppm (Ar-CH2-) |

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using KBr pellet or as a thin film.

-

Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C stretches of the aromatic ring and allyl group (~1600-1450 cm⁻¹), and C-O stretches of the methoxy groups (~1250-1000 cm⁻¹).

Mass Spectrometry (MS):

-

Utilize techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The molecular ion peak [M]+ or [M-H]- should be observed at m/z 222 or 221, respectively. Fragmentation patterns can provide further structural information.

Physicochemical Characterization

Melting Point: Determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Solubility: Assessed in a range of solvents (water, buffers at different pH values, organic solvents) to establish a solubility profile.

pKa Determination: Can be determined by potentiometric titration or UV-spectrophotometric methods.

Figure 3: General workflow for compound characterization.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, its structural motifs suggest potential pharmacological activities.

-

Substituted Benzoic Acids: This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10] The electronic properties of the substituents on the benzoic acid ring play a crucial role in their interaction with biological targets.[11]

-

Allyl-Substituted Phenols: Many naturally occurring and synthetic allyl phenols possess antioxidant, antimicrobial, and anti-inflammatory properties.[12][13][14][15][16] The allyl group can participate in various biological processes.

Based on these precedents, this compound could potentially modulate signaling pathways involved in inflammation (e.g., NF-κB pathway) or cellular proliferation. For instance, it might act as an inhibitor of enzymes such as cyclooxygenases or lipoxygenases.

Figure 4: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive starting point for the investigation of this compound. While experimental data for this specific molecule is scarce, the provided protocols for synthesis and characterization, along with predictive data and insights into potential biological activities, offer a solid framework for future research. The unique combination of functional groups in this molecule makes it an interesting candidate for further exploration in drug discovery and materials science.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]

- 3. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 10. preprints.org [preprints.org]

- 11. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]

- 13. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Allyl-4,5-dimethoxybenzoic Acid: A Methodological Approach

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 3-Allyl-4,5-dimethoxybenzoic acid. Following a comprehensive search of available scientific literature and databases, it must be noted that specific quantitative solubility data for this compound in various solvents is not publicly available at this time. The molecular formula for this compound is C12H14O4 with a molecular weight of 222.24 g/mol .[1]

In the absence of specific experimental values, this document provides a generalized, robust experimental protocol for determining the solubility of this compound. This methodology is based on established practices for analogous substituted benzoic acids. Additionally, a logical workflow for this experimental process is provided in a visual format.

General Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound, such as this compound, in various solvents. This method is adapted from common laboratory procedures for similar organic acids.

Objective: To determine the equilibrium solubility of this compound in a range of laboratory solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

-

Sealed amber glass bottles or vials

-

Constant temperature water bath or incubator

-

Analytical balance

-

Magnetic stirrer and stir bars or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of sealed amber glass bottles, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Place the sealed bottles in a constant temperature water bath or shaker, typically maintained at 25.0 ± 0.1 °C.

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of at least 72 hours with periodic agitation is recommended to ensure saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the bottles to stand undisturbed in the constant temperature bath to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation

While specific data for this compound is unavailable, the results of the proposed experimental protocol can be effectively summarized in a table similar to the one below for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25.0 | Experimental Data | Experimental Data |

| Ethanol | 25.0 | Experimental Data | Experimental Data |

| Methanol | 25.0 | Experimental Data | Experimental Data |

| Acetone | 25.0 | Experimental Data | Experimental Data |

| Ethyl Acetate | 25.0 | Experimental Data | Experimental Data |

| Dichloromethane | 25.0 | Experimental Data | Experimental Data |

| Chloroform | 25.0 | Experimental Data | Experimental Data |

| DMSO | 25.0 | Experimental Data | Experimental Data |

| DMF | 25.0 | Experimental Data | Experimental Data |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Stability and Storage of 3-Allyl-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Allyl-4,5-dimethoxybenzoic acid. The information presented herein is synthesized from publicly available data on benzoic acid derivatives and phenolic compounds, providing a robust framework for handling and stability assessment in a research and development setting.

Core Stability Profile

This compound is a solid, crystalline compound. While specific stability data for this molecule is not extensively published, its structural motifs—a benzoic acid core, methoxy groups, and an allyl substituent—provide insights into its potential stability characteristics. Benzoic acid itself is a relatively stable compound. However, the presence of the allyl and methoxy groups can introduce susceptibilities to specific degradation pathways.

General Storage Recommendations:

Based on safety data sheets for similar benzoic acid derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C recommended for long-term) | Lower temperatures slow down potential degradation reactions. For routine laboratory use, storage in a cool, dry place away from direct heat is sufficient. |

| Light | Protect from light | The aromatic ring and allyl group can be susceptible to photolytic degradation. Storage in amber vials or in the dark is crucial. |

| Humidity | Dry environment | The compound is a carboxylic acid and may be hygroscopic. Storage in a desiccator or with a desiccant is recommended to prevent moisture uptake, which could facilitate hydrolytic degradation. |

| Atmosphere | Well-sealed container | To prevent oxidation and reaction with atmospheric components, the container should be tightly closed. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be considered. |

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and for predicting incompatibilities. Based on the chemical structure of this compound and studies on related compounds, the following degradation pathways are plausible:

-

Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or cleavage of the double bond. The electron-rich aromatic ring is also a potential site for oxidative degradation.

-

Decarboxylation: Studies on benzoic acid derivatives under stress conditions, such as high temperatures in aqueous solutions, have shown that decarboxylation (loss of CO2) can occur.[1]

-

Photodegradation: Exposure to UV light can induce reactions involving the aromatic ring and the allyl group, leading to the formation of various degradation products.

-

Hydrolysis: While the ester is not present, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially affect the methoxy groups, although this is less likely under typical storage conditions.

dot

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products. The following protocols are based on general guidelines for pharmaceutical stability testing.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and evaluate the stability-indicating nature of the analytical method.

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Subject aliquots of the stock solution to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating analytical method (see Section 3.2).

Stress Conditions:

| Stress Condition | Reagent/Condition | Duration | Analysis Time Points |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 0, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 0, 4, 8, 24 hours |

| Oxidation | 3% H2O2 | 24 hours | 0, 4, 8, 24 hours |

| Thermal | 60 °C (in solution and as solid) | 48 hours | 0, 24, 48 hours |

| Photolytic | UV light (254 nm) and visible light | 48 hours | 0, 24, 48 hours |

Stability-Indicating Analytical Method (SIAM) Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Recommended HPLC Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Start with a gradient elution to ensure separation of potential degradants with varying polarities. A typical starting gradient could be 10-90% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm) |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

dot

Caption: Workflow for a forced degradation study.

Conclusion

While specific, published stability data for this compound is limited, a comprehensive understanding of its chemical structure and the behavior of related compounds allows for the establishment of sound storage and handling procedures. For critical applications, it is imperative to conduct tailored stability studies using validated analytical methods, as outlined in this guide. By adhering to these recommendations, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their work.

References

An In-depth Technical Guide to 3-Allyl-4,5-dimethoxybenzoic Acid: Historical Context, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Allyl-4,5-dimethoxybenzoic acid, a molecule of interest in medicinal chemistry. Due to a scarcity of direct historical and experimental data on this specific compound, this document compiles information from structurally related analogues to present a cogent and scientifically grounded resource. The guide covers a postulated historical context, a detailed, plausible synthetic pathway originating from syringic acid, a comparative analysis of its physicochemical properties, and an exploration of its potential biological activities, with a focus on antioxidant and anti-inflammatory mechanisms. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction and Historical Context

The historical discovery of this compound is not well-documented in publicly accessible scientific literature. Its emergence is likely rooted in the broader exploration of synthetic derivatives of naturally occurring phenolic acids for pharmaceutical applications. The core structure combines a benzoic acid moiety, a common scaffold in drug design, with an allyl group, which is known to influence the biological activity of molecules.

The likely conceptual origin of this compound lies in the structural modification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants. The introduction of an allyl group to the aromatic ring is a common strategy in medicinal chemistry to enhance lipophilicity and potentially modulate biological activity. The "allyl" functional group is of significant interest as it is present in a variety of natural products that have demonstrated a range of pharmacological activities, including anticancer properties.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C12H14O4 | 222.24 | Not Reported | Not Reported |

| Syringic Acid (Precursor) | C9H10O5 | 198.17 | 206-209 | Not Reported |

| 3,5-Dimethoxybenzoic Acid | C9H10O4 | 182.17 | 178-180 | Not Reported |

| 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | 212.20 | 171-172 | 225-227 (at 10 mmHg) |

Synthetic Pathway

The synthesis of this compound can be logically achieved through a multi-step process starting from the readily available natural product, syringic acid. The key transformation involves a Claisen rearrangement.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of Syringic Acid

-

Objective: To protect the carboxylic acid group of syringic acid as a methyl ester.

-

Reagents: Syringic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend syringic acid (1 equivalent) in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise while stirring.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product, Methyl 4-hydroxy-3,5-dimethoxybenzoate, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

-

Step 2: O-Allylation of Methyl 4-hydroxy-3,5-dimethoxybenzoate

-

Objective: To introduce an allyl group onto the phenolic hydroxyl group.

-

Reagents: Methyl 4-hydroxy-3,5-dimethoxybenzoate, allyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

Dissolve the methyl ester (1 equivalent) in dry acetone.

-

Add anhydrous potassium carbonate (e.g., 1.5 equivalents) and allyl bromide (e.g., 1.2 equivalents).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, filter off the potassium carbonate and wash with acetone.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude Methyl 4-(allyloxy)-3,5-dimethoxybenzoate.

-

Purify the product by column chromatography.

-

Step 3: Claisen Rearrangement

-

Objective: To rearrange the allyl ether to form the C-allylated product.

-

Reagents: Methyl 4-(allyloxy)-3,5-dimethoxybenzoate.

-

Procedure:

-

Heat the allyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.

-

Maintain the temperature for 2-4 hours, monitoring the rearrangement by TLC.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the resulting Methyl 3-allyl-4-hydroxy-5-methoxybenzoate by column chromatography.

-

Step 4: Methylation of the Phenolic Hydroxyl Group

-

Objective: To methylate the newly formed phenolic hydroxyl group.

-

Reagents: Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, dimethyl sulfate, potassium carbonate, acetone.

-

Procedure:

-

Dissolve the product from the Claisen rearrangement (1 equivalent) in dry acetone.

-

Add anhydrous potassium carbonate (e.g., 1.5 equivalents) and dimethyl sulfate (e.g., 1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Filter the reaction mixture and remove the solvent in vacuo.

-

Purify the crude Methyl 3-allyl-4,5-dimethoxybenzoate by column chromatography.

-

Step 5: Hydrolysis of the Methyl Ester

-

Objective: To deprotect the carboxylic acid to yield the final product.

-

Reagents: Methyl 3-allyl-4,5-dimethoxybenzoate, sodium hydroxide (NaOH), methanol, water.

-

Procedure:

-

Dissolve the methyl ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

-

Potential Biological Activities and Signaling Pathways

Based on the structural motifs present in this compound, it is plausible to hypothesize its involvement in antioxidant and anti-inflammatory pathways.

Postulated Antioxidant and Anti-inflammatory Effects

The dimethoxy-substituted benzoic acid core is a feature of many compounds with known antioxidant properties. The phenolic hydroxyl group, which is an intermediate in the proposed synthesis, is a key contributor to radical scavenging activity. While the final product has this group methylated, the overall electron-rich aromatic system may still contribute to antioxidant effects.

The allyl group is also found in many natural compounds with anti-inflammatory properties. It is conceivable that this compound could modulate inflammatory responses by interfering with key signaling pathways. A potential mechanism could involve the inhibition of pro-inflammatory enzymes or transcription factors.

Hypothetical Signaling Pathway Involvement

A common pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The following diagram illustrates a simplified representation of the NF-κB pathway, which could be a potential target for this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents an intriguing molecule at the intersection of natural product chemistry and synthetic drug design. While direct research on this compound is limited, this guide provides a robust framework for its synthesis and potential biological evaluation based on established chemical principles and data from analogous structures. The detailed synthetic protocols and the postulated involvement in key biological pathways offer a solid starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of this compound.

comprehensive literature review on 3-Allyl-4,5-dimethoxybenzoic acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific knowledge regarding 3-Allyl-4,5-dimethoxybenzoic acid. While this compound is commercially available, published research on its synthesis, biological activity, and mechanism of action is limited. This guide summarizes available information and provides context based on structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 647855-45-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C=CCC1=C(C(=C(C=C1)OC)OC)C(=O)O |

Synthesis

No specific, detailed experimental protocol for the synthesis of this compound has been published in the peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 4-Allyl-2,6-dimethoxyphenol.[2][3] This would likely involve a Claisen rearrangement of an allyl ether precursor.

A potential, though unconfirmed, synthetic workflow is outlined below.

Caption: Postulated synthesis of this compound.

Biological Activity and Pharmacology

To date, there is no publicly available data on the biological activity or pharmacological properties of this compound. However, the structural motifs present in the molecule, namely the allylated and dimethoxylated benzene ring, are found in a variety of biologically active compounds.

Derivatives of benzoic acid are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6][7][8] The introduction of allyl and methoxy groups can significantly modulate the biological profile of the parent molecule. For instance, eugenol (4-allyl-2-methoxyphenol), a related compound, is known for its analgesic, anti-inflammatory, and antioxidant properties.[9]

Given the lack of direct experimental data, any potential biological activity of this compound remains speculative and would require experimental validation.

Experimental Protocols

As no biological studies on this compound have been published, there are no established experimental protocols for its biological evaluation. Researchers interested in investigating this compound would need to develop and validate their own assays based on the expected biological targets.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound.

Conclusion

This compound is a chemical entity with limited available scientific information. While its structural features suggest potential for biological activity, a comprehensive understanding of its synthesis, pharmacology, and mechanism of action is currently lacking. This technical guide highlights the significant knowledge gaps and underscores the need for further research to explore the potential of this compound for therapeutic applications. The inferred synthetic pathway provides a starting point for its chemical synthesis, which is a prerequisite for any future biological investigations.

References

- 1. aablocks.com [aablocks.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

Potential Natural Sources and Analogs of 3-Allyl-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential natural sources and analogs of 3-Allyl-4,5-dimethoxybenzoic acid, a compound of interest for its potential bioactive properties. While direct natural sources of this specific benzoic acid derivative have not been definitively identified in published literature, this guide provides a comprehensive overview of its plausible biosynthetic precursor, elemicin, a naturally occurring allylphenol. We delve into the established phenylpropanoid biosynthetic pathway, propose a hypothetical enzymatic conversion of elemicin to the target molecule, and present a curated summary of known natural analogs. Furthermore, this document offers detailed experimental protocols for the extraction, isolation, and characterization of these related compounds from botanical matrices, supported by quantitative data and visual diagrams to facilitate further research and drug discovery efforts.

Introduction

This compound is a substituted benzoic acid with a chemical structure that suggests potential biological activity, stemming from its aromatic ring, carboxylic acid functionality, and allyl side chain. While the direct isolation of this compound from a natural source remains to be documented, its structural similarity to known plant secondary metabolites, particularly those derived from the phenylpropanoid pathway, provides a strong basis for investigating its potential natural origins and identifying structurally related analogs.

The most probable and well-documented natural precursor to this compound is elemicin (1,2,3-Trimethoxy-5-(prop-2-en-1-yl)benzene). Elemicin is a prominent allylphenol found in a variety of plant species and is a key component of several essential oils.

Natural Sources of Elemicin and Related Analogs

Elemicin and other structurally similar allylphenols and propenylphenols are found in a range of aromatic plants. The quantitative composition of these compounds can vary significantly based on the plant species, geographical location, and extraction method.

Table 1: Quantitative Occurrence of Elemicin and Related Analogs in Select Plant Species

| Compound | Plant Source | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Elemicin | Myristica fragrans (Nutmeg) | Seed (Kernel) | 2.4% - 10.5% | [1] |

| Elemicin | Myristica fragrans (Mace) | Aril | 10.5% | [1] |

| Elemicin | Canarium luzonicum (Elemi) | Oleoresin | 2.4% | [1] |

| Elemicin | Daucus carota (Carrot) | Essential Oil | Present | [2] |

| Elemicin | Petroselinum crispum (Parsley) | Essential Oil | Present | [2] |

| Myristicin | Myristica fragrans (Nutmeg) | Seed (Kernel) | 0.5% - 13.5% | [1] |

| Safrole | Sassafras albidum (Sassafras) | Root Bark | ~80% | |

| Estragole | Foeniculum vulgare (Fennel) | Seed | 2% - 6% |

Biosynthesis of Phenylpropanoids and a Hypothetical Pathway to this compound

The biosynthesis of elemicin and its analogs originates from the shikimate pathway , which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway , a major route for the synthesis of a vast array of plant secondary metabolites.

Established Phenylpropanoid Pathway to Elemicin

The initial steps of the phenylpropanoid pathway leading to the formation of various hydroxycinnamic acids are well-established.[3] A series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) produce key intermediates. Subsequent hydroxylations, methylations, and reductions lead to the formation of monolignols, which are precursors to allylphenols like elemicin.

Hypothetical Biosynthetic Pathway to this compound

The conversion of elemicin to this compound would require the oxidation of the terminal carbon of the allyl side chain to a carboxylic acid. While this specific enzymatic reaction has not been characterized in plants for elemicin, cytochrome P450 monooxygenases (CYPs) are a large family of enzymes known to catalyze a wide range of oxidative reactions in plant secondary metabolism, including the oxidation of alkyl side chains.[4][5] It is plausible that a specific CYP enzyme could catalyze this transformation.

The metabolism of elemicin in rats has been shown to proceed via the cinnamoyl pathway, leading to 3-(3,4,5-trimethoxyphenyl)-propionic acid.[6] This provides a precedent for the biological oxidation of the allyl group.

Experimental Protocols

The following section provides detailed methodologies for the extraction, isolation, and analysis of elemicin and related phenylpropanoids from plant materials. These protocols can be adapted for the targeted search and characterization of this compound.

Extraction of Essential Oils and Phenylpropanoids

Objective: To extract a broad range of phenylpropanoids, including elemicin, from a plant matrix.

Materials:

-

Dried and ground plant material (e.g., nutmeg seeds)

-

Methanol (80%, v/v)

-

n-Hexane

-

Ethyl acetate

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Weigh 10 g of the ground plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol to the flask.

-

Sonicate the mixture for 1 hour at 35°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-5) two more times with the remaining plant material.

-

Combine all the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

For fractionation, dissolve the crude extract in 100 mL of deionized water and transfer to a separatory funnel.

-

Perform liquid-liquid partitioning successively with n-hexane (3 x 50 mL) and then ethyl acetate (3 x 50 mL).

-

Collect the respective fractions and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is likely to be enriched in phenylpropanoids.

Isolation by Column Chromatography

Objective: To isolate individual phenylpropanoids from the enriched extract.

Materials:

-

Silica gel 60 (70-230 mesh)

-

Glass chromatography column

-

Solvent system (e.g., n-hexane:ethyl acetate gradient)

-

Fraction collector

-

TLC plates (silica gel 60 F254) and developing chamber

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and pack the chromatography column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

Combine fractions containing the same compound(s) based on their TLC profiles.

-

Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure compounds.

Analysis and Characterization

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile components like elemicin in essential oil extracts.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split ratio 1:50).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-550.

-

-

Identification: Compound identification is achieved by comparing the retention times and mass spectra with those of authentic standards and by searching commercial mass spectral libraries (e.g., NIST, Wiley).

4.3.2. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile phenylpropanoids, including benzoic acid derivatives.[7]

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 95% A, decrease to 5% A over 40 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm (or scanning from 200-400 nm with a DAD).

-

Injection Volume: 20 µL.

-

Quantification: Based on a calibration curve generated using an authentic standard of the target compound.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

For the unambiguous structure elucidation of isolated compounds, particularly novel ones, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The expected ¹H and ¹³C NMR signals for this compound would include characteristic resonances for the aromatic protons, the methoxy groups, the allyl group, and the carboxylic acid proton.

Conclusion

While this compound has not been reported as a naturally occurring compound, its structural relationship to the known plant metabolite elemicin provides a strong rationale for its potential existence in nature. This guide has outlined the known natural sources of elemicin and related analogs, proposed a plausible biosynthetic pathway for the target benzoic acid, and provided detailed experimental protocols for its potential discovery and characterization. The information and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development, facilitating the exploration of this and other novel bioactive compounds from the plant kingdom.

References

- 1. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Role of Cytochrome P450 Enzymes in Plant Stress Response [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 3.3. Phenylpropanoid HPLC Analysis [bio-protocol.org]

Methodological & Application

detailed synthesis protocol for 3-Allyl-4,5-dimethoxybenzoic acid

For Research Use Only

Abstract

This application note provides a detailed, multi-step protocol for the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid. The synthesis commences with the readily available starting material, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The synthetic route involves four key transformations: 1) Fischer esterification of the carboxylic acid, 2) Williamson ether synthesis for O-allylation of the phenolic hydroxyl group, 3) a thermal[1][1]-sigmatropic Claisen rearrangement to introduce the allyl group onto the aromatic ring, and 4) saponification of the ester to yield the final carboxylic acid product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic carboxylic acid with potential applications in the synthesis of novel organic compounds and as a building block in drug discovery. The strategic placement of the allyl and dimethoxy functionalities on the benzoic acid core makes it a versatile intermediate. The synthetic pathway described herein utilizes a classical Claisen rearrangement, a powerful and reliable method for carbon-carbon bond formation on aromatic rings.[2][3][4][5]

Overall Reaction Scheme

The synthesis of this compound is accomplished via the following four-step reaction sequence:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

This procedure follows a standard Fischer esterification protocol.

Protocol:

-

To a round-bottom flask, add 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq).

-

Add a sufficient volume of absolute ethanol to dissolve the starting material upon heating.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate

This step is a Williamson ether synthesis to introduce the allyl group.[2][6]

Protocol:

-

In a round-bottom flask, dissolve ethyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0-3.0 eq).

-

To the stirred suspension, add allyl bromide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 3-5 hours, or until TLC indicates the consumption of the starting material.

-

Cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine to remove residual DMF.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 3-allyl-4-hydroxy-5-methoxybenzoate

This key step involves a thermal Claisen rearrangement.[4][7]

Protocol:

-

Place ethyl 4-(allyloxy)-3,5-dimethoxybenzoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

The rearrangement can be performed neat or in a high-boiling solvent such as N,N-diethylaniline or diphenyl ether.

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, it can be removed by vacuum distillation.

-

The crude product, which is the ortho-rearranged isomer, can be purified by column chromatography on silica gel. The existence of this intermediate is supported by its commercial availability.[8][9]

Step 4: Synthesis of this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.

Protocol:

-

Dissolve the ethyl 3-allyl-4-hydroxy-5-methoxybenzoate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-5 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

The product should precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Step | Starting Material | Reagents | Product | Theoretical Molar Mass ( g/mol ) |

| 1 | 4-hydroxy-3,5-dimethoxybenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-hydroxy-3,5-dimethoxybenzoate | 226.22 |

| 2 | Ethyl 4-hydroxy-3,5-dimethoxybenzoate | Allyl bromide, K₂CO₃ | Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate | 266.29 |

| 3 | Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate | Heat | Ethyl 3-allyl-4-hydroxy-5-methoxybenzoate | 266.29 |

| 4 | Ethyl 3-allyl-4-hydroxy-5-methoxybenzoate | NaOH, HCl | This compound | 238.24 |

Workflow Diagram

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This application note details a robust and logical four-step synthesis for this compound from syringic acid. The described protocols utilize standard and well-documented organic transformations, making this synthesis accessible to researchers with a foundational knowledge of synthetic organic chemistry. The final product is a valuable building block for further chemical exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Claisen rearrangement | PPTX [slideshare.net]

- 5. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. scbt.com [scbt.com]

- 9. METHYL 3-ALLYL-4-HYDROXY-5-METHOXYBENZOATE [chemicalbook.com]

Application Notes and Protocols for the Characterization of 3-Allyl-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Allyl-4,5-dimethoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, the quantitative data presented is based on expected values derived from structurally similar compounds and general principles of analytical chemistry. The protocols provided are generalized for the analysis of substituted benzoic acids and should be optimized for specific instrumentation and laboratory conditions.

Overview of Analytical Techniques

The characterization of this compound (Molecular Formula: C₁₂H₁₄O₄, Molecular Weight: 222.24 g/mol ) relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure.

Key Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

The logical workflow for the comprehensive characterization of this compound is outlined below.

Caption: Workflow for the synthesis and analytical characterization of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on the analysis of structurally related compounds.

| Parameter | Expected Value | Analytical Technique |

| Purity | > 95% | High-Performance Liquid Chromatography (HPLC-UV) |

| Molecular Weight | 222.24 g/mol | Mass Spectrometry (MS) |

| ¹H NMR Chemical Shifts (δ, ppm) | Aromatic protons: ~6.5-7.5 (s, 2H) Allyl protons: ~5.9 (m, 1H), ~5.1 (m, 2H), ~3.4 (d, 2H) Methoxy protons: ~3.8 (s, 6H) Carboxylic acid proton: ~12.0 (s, 1H, broad)[1] | ¹H Nuclear Magnetic Resonance (NMR) |

| ¹³C NMR Chemical Shifts (δ, ppm) | Carboxylic acid carbon: ~170-180 Aromatic carbons: ~105-155 Allyl carbons: ~135 (CH), ~115 (CH₂), ~35 (CH₂) Methoxy carbons: ~56 | ¹³C Nuclear Magnetic Resonance (NMR) |

| Key FTIR Peaks (cm⁻¹) | O-H stretch (carboxylic acid): 3300-2500 (broad) C=O stretch (carboxylic acid): 1710-1680 C=C stretch (aromatic): 1600-1450 C-O stretch (ethers & acid): 1320-1000 C=C stretch (alkene): ~1640 =C-H bend (alkene): ~990 and ~910[1] | Fourier-Transform Infrared (FTIR) Spectroscopy |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.

Experimental Workflow:

Caption: HPLC-UV analysis workflow for purity determination.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical starting point is 50:50 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Column Temperature: 25 °C.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound.

-

Calculate the purity based on the relative peak area of the main component compared to the total area of all peaks.

-

Mass Spectrometry (MS) for Molecular Weight Determination

This protocol describes a general approach for confirming the molecular weight of this compound using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Logical Relationship of MS Analysis:

Caption: Logical steps in mass spectrometric analysis.

Protocol (LC-MS):

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

-

LC-MS Conditions:

-

LC System: Use an HPLC system as described in the purity analysis protocol, coupled to the mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule. It can be run in both positive and negative ion modes.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis:

-

Look for the molecular ion peak. In positive mode, this will be the protonated molecule [M+H]⁺ at m/z 223.25. In negative mode, it will be the deprotonated molecule [M-H]⁻ at m/z 221.23.

-

Analyze the fragmentation pattern to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

NMR Spectrometer Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer for the chosen solvent.

-

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts to the respective protons and carbons in the molecule based on expected values and coupling patterns.

-